molecular formula C9H16N2 B8491458 2-Methyl-2-(1-pyrrolidinyl)butanenitrile

2-Methyl-2-(1-pyrrolidinyl)butanenitrile

Cat. No.: B8491458
M. Wt: 152.24 g/mol
InChI Key: IRPXTWUIXVDWIU-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-pyrrolidinyl)butanenitrile is a nitrile-containing compound featuring a pyrrolidinyl substituent. Pyrrolidinyl-substituted compounds are notable for their interactions with neuronal receptors (e.g., nicotinic acetylcholine receptors) and metabolic pathways in synthetic cathinones . The nitrile group in this compound may influence its stability, reactivity, and bioactivity compared to ketones or other functional groups in structurally similar molecules.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-methyl-2-pyrrolidin-1-ylbutanenitrile

InChI

InChI=1S/C9H16N2/c1-3-9(2,8-10)11-6-4-5-7-11/h3-7H2,1-2H3

InChI Key

IRPXTWUIXVDWIU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)N1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pharmacology and Neurochemistry

Several pyrrolidinyl-containing compounds exhibit activity at nicotinic acetylcholine receptors (nAChRs), which are critical targets for psychoactive substances. For example:

  • Epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo-[2.2.1]heptane): A potent nAChR agonist with sub-nanomolar affinity for α4β2 and α3β2 subtypes. Unlike 2-Methyl-2-(1-pyrrolidinyl)butanenitrile, epibatidine’s bicyclic structure and chlorine substituent enhance its receptor binding 100–1000-fold compared to nicotine .
  • 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone: A synthetic cathinone with a ketone group instead of a nitrile. Its metabolism in human liver microsomes (pHLM) generates 24 significant features, including hydroxylated metabolites and isomers .

Key Structural Differences:

Compound Functional Group Key Substituents Receptor Affinity (nAChR) Metabolic Features
This compound Nitrile Pyrrolidinyl, methyl Unknown (untested) Likely CYP-mediated oxidation*
Epibatidine Chloropyridyl Bicyclic, chlorine KI: 0.14 nM (α3β2) High stability, low metabolism
1-Phenyl-2-(1-pyrrolidinyl)-1-butanone Ketone Phenyl, pyrrolidinyl Not reported 24 metabolites (hydroxylation)

*Hypothesized based on analogous pyrrolidinyl cathinones .

Metabolic and Toxicological Profiles

  • Metabolism of Pyrrolidinyl Cathinones: Synthetic cathinones like 1-phenyl-2-(1-pyrrolidinyl)-1-butanone undergo extensive hepatic metabolism via oxidation (e.g., hydroxylation of the pyrrolidine ring) and N-dealkylation. Untargeted metabolomics identified 24 metabolites for this compound, suggesting similar pathways might apply to this compound .

Functional and Sensory Comparisons

Pyrrolidinyl derivatives are also studied in food chemistry for their sensory effects. For instance:

  • 2,5-Dimethyl-4-(1-pyrrolidinyl)-2H-furan-3-one : Imparts cooling/refreshing sensations, unlike the neutral nitrile group in this compound .

Functional Group Impact:

Compound Functional Group Sensory/Chemical Effect
This compound Nitrile Neutral; potential metabolic risks
2,5-Dimethyl-4-(1-pyrrolidinyl)-2H-furan-3-one Furanone Cooling/refreshing
Quinizolate (Maillard product) Indolizinium Bitter taste

Receptor Interactions and Pharmacodynamics

  • Epibatidine : Binds α4β2 nAChRs with 0.14 nM affinity due to its rigid bicyclic structure and chlorine atom .
  • Nicotine : Less potent (EC50 ~1 µM) due to its simpler pyrrolidine-pyridine structure .

The nitrile group in this compound may sterically hinder receptor interactions compared to epibatidine’s compact structure, but this remains speculative without direct data.

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